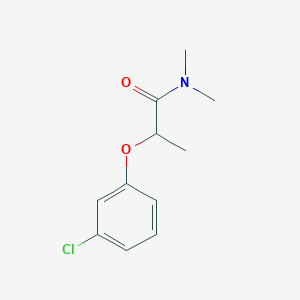
2-(3-chlorophenoxy)-N,N-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chlorophenoxy)-N,N-dimethylpropanamide, also known as Clofibric acid, is a chemical compound that is used in scientific research for various purposes. It is a synthetic compound that belongs to the class of fibric acid derivatives. The compound is known for its ability to activate peroxisome proliferator-activated receptors (PPARs) and has been used in various studies to investigate its potential therapeutic applications.
Wirkmechanismus
2-(3-chlorophenoxy)-N,N-dimethylpropanamide acid activates PPARs by binding to their ligand-binding domain, leading to a conformational change that allows the receptor to bind to DNA and regulate gene expression. The activation of PPARs by clofibric acid results in the upregulation of genes involved in lipid metabolism, including fatty acid oxidation and triglyceride synthesis.
Biochemical and Physiological Effects:
2-(3-chlorophenoxy)-N,N-dimethylpropanamide acid has been shown to have various biochemical and physiological effects in different studies. It has been found to decrease serum triglyceride levels and increase high-density lipoprotein (HDL) cholesterol levels in animal models of dyslipidemia. 2-(3-chlorophenoxy)-N,N-dimethylpropanamide acid has also been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-chlorophenoxy)-N,N-dimethylpropanamide acid has several advantages as a research tool. It is a well-characterized compound that has been extensively studied, and its mechanism of action is well understood. It is also relatively inexpensive and easy to obtain. However, one limitation of clofibric acid is that it is not very potent compared to some other PPAR activators, and it may not be effective in all experimental models.
Zukünftige Richtungen
There are several future directions for research on clofibric acid. One area of interest is investigating its potential therapeutic applications in various diseases, including dyslipidemia, diabetes, and inflammation. Another area of interest is exploring the structure-activity relationship of clofibric acid and developing more potent PPAR activators based on its structure. Additionally, further studies are needed to understand the long-term effects of clofibric acid on various metabolic processes and to determine its safety profile.
Conclusion:
In conclusion, 2-(3-chlorophenoxy)-N,N-dimethylpropanamide, or clofibric acid, is a synthetic compound that has been extensively used in scientific research for its ability to activate PPARs. It has been shown to have various biochemical and physiological effects and has potential therapeutic applications in various diseases. Future research is needed to further explore its potential and to develop more potent PPAR activators based on its structure.
Synthesemethoden
2-(3-chlorophenoxy)-N,N-dimethylpropanamide acid is synthesized through the reaction of 3-chlorophenol with N,N-dimethylpropanamide in the presence of a base such as sodium hydroxide. The reaction results in the formation of the desired product, which is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(3-chlorophenoxy)-N,N-dimethylpropanamide acid has been extensively used in scientific research due to its ability to activate PPARs. PPARs are a group of nuclear receptors that are involved in the regulation of various metabolic processes, including lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARs has been shown to have therapeutic potential in various diseases, including diabetes, dyslipidemia, and inflammation.
Eigenschaften
IUPAC Name |
2-(3-chlorophenoxy)-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-8(11(14)13(2)3)15-10-6-4-5-9(12)7-10/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZORSBUNMWNOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)OC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenoxy)-N,N-dimethylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(cyclopentylamino)methyl]-3-hydroxy-1-(3-methoxybenzyl)-2-piperidinone](/img/structure/B6060900.png)
![5-(3-nitrophenyl)-N-[({4-[(2-thienylcarbonyl)amino]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B6060910.png)
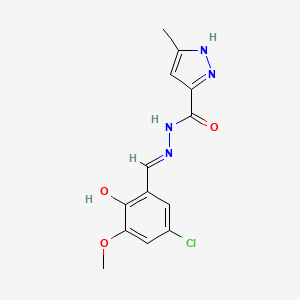
![2-{[(6-bromo-1-methyl-1H-benzimidazol-2-yl)imino]methyl}-1-benzothiophene-3-ol](/img/structure/B6060914.png)
![7-chloro-3-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-4-phenyl-2-quinolinol](/img/structure/B6060924.png)
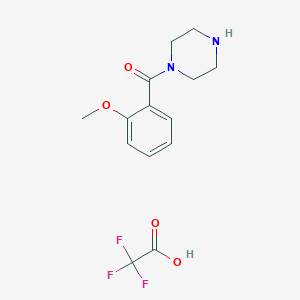
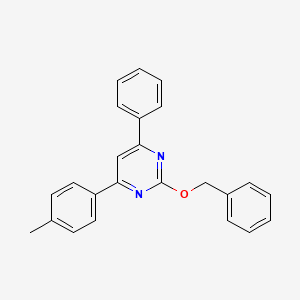
![N~2~-acetyl-N~1~-ethyl-N~1~-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-L-methioninamide](/img/structure/B6060950.png)
![[2-({3-bromo-4-[(4-chlorobenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6060958.png)
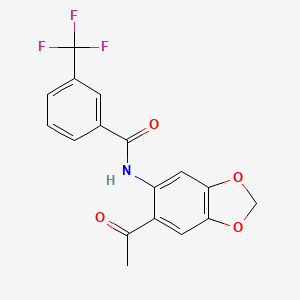
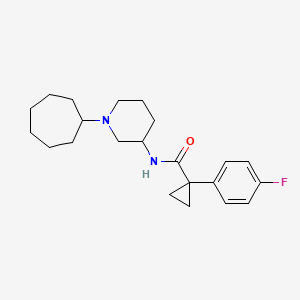
![(4-{1,3-bis[(4-methylphenyl)sulfonyl]-2-imidazolidinyl}phenyl)dimethylamine](/img/structure/B6060976.png)

![N-{3-[acetyl(methyl)amino]phenyl}-3-isopropoxybenzamide](/img/structure/B6060986.png)